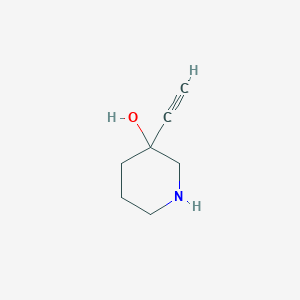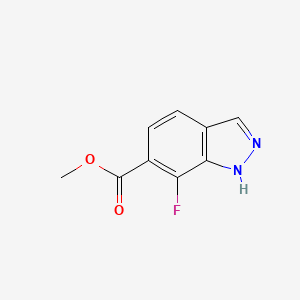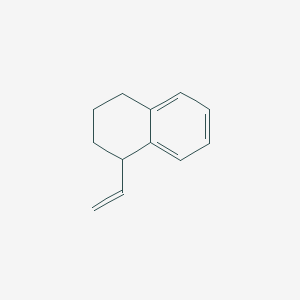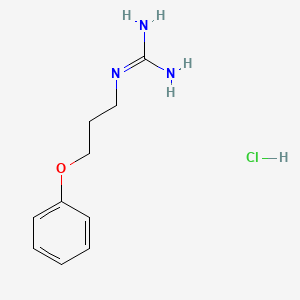
N-(3-phenoxypropyl)guanidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-phenoxypropyl)guanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This compound is characterized by the presence of a phenoxypropyl group attached to the guanidine moiety, which imparts unique properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenoxypropyl)guanidine hydrochloride typically involves the reaction of 3-phenoxypropylamine with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as the guanylating reagent. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach. This method allows for the efficient production of the compound in high yields. The process involves the sequential addition of reactants and catalysts, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-phenoxypropyl)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropyl oxides, while substitution reactions can produce various substituted guanidines .
Wissenschaftliche Forschungsanwendungen
N-(3-phenoxypropyl)guanidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of N-(3-phenoxypropyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates. This mechanism is similar to that of other guanidine compounds .
Vergleich Mit ähnlichen Verbindungen
- N-(2-phenoxyethyl)guanidine hydrochloride
- N-(4-phenoxybutyl)guanidine hydrochloride
- N-(3-phenoxypropyl)guanidine nitrate
Comparison: N-(3-phenoxypropyl)guanidine hydrochloride is unique due to its specific phenoxypropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H16ClN3O |
|---|---|
Molekulargewicht |
229.71 g/mol |
IUPAC-Name |
2-(3-phenoxypropyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H4,11,12,13);1H |
InChI-Schlüssel |
MOHUIVOYBHRYLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
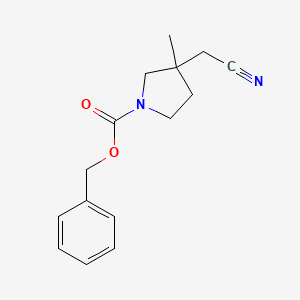
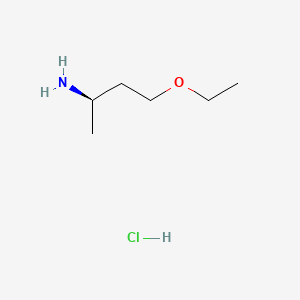
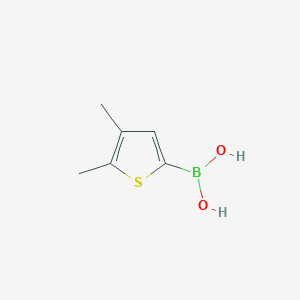
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)


